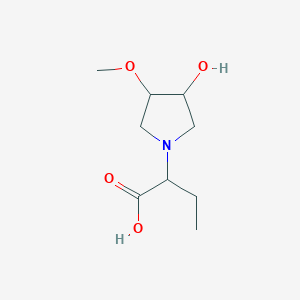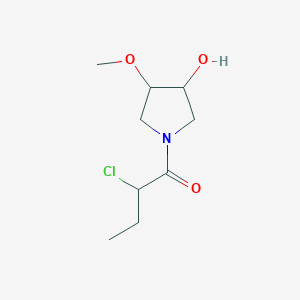
2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one
Vue d'ensemble
Description
“2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one” is a chemical compound. It is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. The ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
The molecular formula of this compound is C12H21ClN2O2. The IUPAC name is 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the ketone carbonyl group. It can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.76 g/mol. More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique
1. Synthesis of Complex Molecular Structures
A study by Someswarao et al. (2018) described a novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. These complex structures are integral to many natural products, indicating the potential of 2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one in the synthesis of intricate organic compounds (Someswarao et al., 2018).
2. Development of Pharmaceutical Compounds
Zhao et al. (2002) reported the optimization of lead compounds leading to potent mixed D(2)/D(4) receptor antagonists. This demonstrates the application of the compound in the development of new pharmaceutical drugs, particularly in the field of neuroscience (Zhao et al., 2002).
3. Chemical Reactivity and Electrocatalysis
A study by Ramdane et al. (2021) explored the synthesis and characterization of a novel piperazine derivative for electrochemical recognition of nitrite anion. The study highlights the compound's reactivity and potential application in electrocatalysis (Ramdane et al., 2021).
Orientations Futures
Mécanisme D'action
Target of action
The compound “2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one” contains a tetrahydropyran ring, which is a common structural motif in many bioactive molecules . .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Tetrahydropyran derivatives are known to interact with a variety of biological targets .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways “2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one” might affect. Tetrahydropyran derivatives are involved in a wide range of biological activities .
Result of action
Without specific research, it’s difficult to predict the molecular and cellular effects of “2-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one”. Tetrahydropyran derivatives are known to have a wide range of biological activities .
Propriétés
IUPAC Name |
2-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c12-9-11(15)14-5-3-13(4-6-14)10-1-7-16-8-2-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHZIYHXXGWFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)

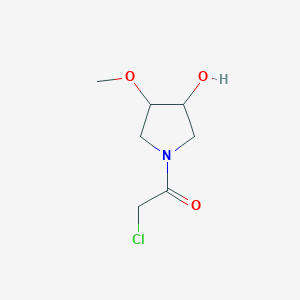
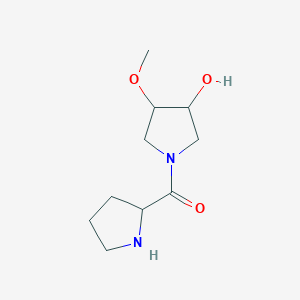

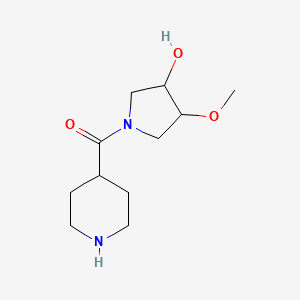
![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)
![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
